1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea
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Overview
Description
1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the final urea formation. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.
Step 3: Coupling of the intermediate with an isocyanate or carbamate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The sulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, or anti-viral research.
Industry: As an intermediate in the production of agrochemicals or specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea would depend on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby inhibiting their activity.
Pathways Involved: Modulating signaling pathways involved in inflammation, cell proliferation, or viral replication.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]amine
- **1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]carbamate
Uniqueness
The presence of the urea moiety in 1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea distinguishes it from similar compounds, potentially enhancing its stability and bioactivity. The trifluoromethyl group also contributes to its unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(2-methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3S/c1-26(24,25)9-7-20-15(23)21-14-6-8-22(11-14)10-12-2-4-13(5-3-12)16(17,18)19/h2-5,14H,6-11H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUOCYYNUSZMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)NC1CCN(C1)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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